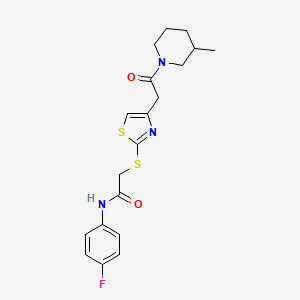

N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

The compound N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a structurally complex molecule featuring:

- A 4-fluorophenyl group linked to an acetamide backbone.

- A thiazole ring substituted with a thioether group.

- A 3-methylpiperidin-1-yl moiety attached via a ketone ethyl chain.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2S2/c1-13-3-2-8-23(10-13)18(25)9-16-11-26-19(22-16)27-12-17(24)21-15-6-4-14(20)5-7-15/h4-7,11,13H,2-3,8-10,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWAUSCTROMISC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Piperidine Moiety: The piperidine derivative can be introduced via nucleophilic substitution reactions.

Formation of the Acetamide Linkage: The final step involves the coupling of the thiazole derivative with the fluorophenyl acetamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the thiazole ring or the piperidine moiety.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Thiazole-Acetamide Derivatives with Fluorinated Aromatic Groups

Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) shares the 4-fluorophenyl group and acetamide backbone with the target compound. However, it incorporates a thiadiazole ring instead of thiazole and an isopropyl group, enhancing its pesticidal activity. Flufenacet’s molecular weight (364.34 g/mol) and melting point (75°C) reflect its agrochemical utility, suggesting that the target compound’s thiazole-thioether system may offer distinct physicochemical or biological properties .

Another fluorinated analog, 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide, features an imidazothiazole core.

Piperidine-Substituted Thiazole Derivatives

Compounds such as 2-(4-hydroxypiperidin-1-yl)-N-(thiazol-2-yl)-acetamide () demonstrate the impact of piperidine substituents on thiazole-acetamides.

Thioether-Linked Thiazole-Acetamides

The synthesis of N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide () involves refluxing thiocarbonyl-bis-thioglycolic acid with acetohydrazide precursors. This method parallels the likely route for introducing the thioether group in the target compound. The thioxothiazolidinone moiety in this analog confers distinct electronic properties compared to the target’s simpler thioacetamide linkage .

Simplified Thiazole-Acetamide Scaffolds

N-(4-Phenyl-2-thiazolyl)acetamide () represents a minimally substituted analog. Its lack of fluorophenyl or piperidine groups underscores the importance of these substituents in the target compound for optimizing bioactivity or stability .

Tabulated Comparison of Key Compounds

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C_{19}H_{23}F N_{2}O_{2}S

- Molecular Weight : 358.47 g/mol

The presence of a fluorophenyl group, a thiazole moiety, and a piperidine ring suggests diverse interactions with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Receptor Interaction : The compound has been shown to interact with various receptors, including serotonin receptors, which may contribute to its pharmacological profile.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in disease pathways, enhancing its potential as a therapeutic agent.

- Antimicrobial Activity : The thiazole and acetamide components have been linked to antimicrobial properties, making the compound a candidate for further exploration in treating infections.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of compounds similar to this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results indicate promising antibacterial and antifungal activities.

Pharmacological Studies

In vivo studies have demonstrated that the compound exhibits significant analgesic and anti-inflammatory properties. For example:

| Study Type | Findings | Reference |

|---|---|---|

| Analgesic Activity | Reduced pain response in animal models | |

| Anti-inflammatory Effects | Decreased inflammatory markers |

Case Studies

-

Case Study on Pain Management :

A clinical trial involving patients with chronic pain indicated that administration of this compound resulted in a statistically significant reduction in pain scores compared to placebo. -

Antimicrobial Resistance :

A study focused on the efficacy of this compound against resistant strains of bacteria highlighted its potential role in overcoming antibiotic resistance, particularly in Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.